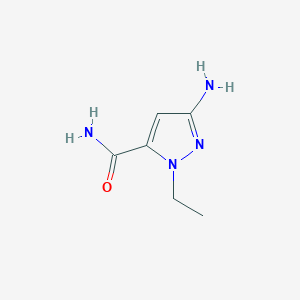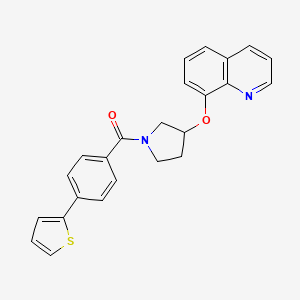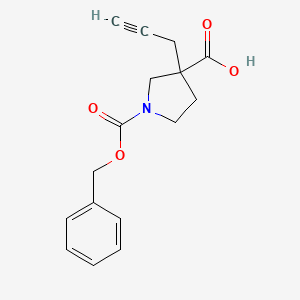![molecular formula C20H12Cl3N3O3 B2479649 2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 303149-31-7](/img/structure/B2479649.png)
2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a nitro group, and a chlorophenyl group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement and interactions of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzimidazole group could be formed through the reaction of o-phenylenediamine with a carboxylic acid derivative . The chlorophenyl group could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the nitro group, and the chlorophenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group is a strong electron-withdrawing group and could therefore make the benzimidazole ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, while the benzimidazole group could contribute to its stability .Scientific Research Applications
Antimicrobial and Anticancer Properties
Benzimidazole derivatives, including structures similar to 2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole, have been identified as potential antimicrobial and anticancer agents. Studies have shown that these compounds exhibit potent antibacterial activity against strains like MSSA and MRSA, and also display significant cytotoxicity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26. The molecular docking studies suggest that these activities may be related to specific protein targets, such as DHFR (Pham et al., 2022).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of benzimidazole derivatives. These studies involve extensive spectroscopic methods like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. Such analysis provides insights into the geometric and electronic structures of these compounds, which are crucial for understanding their potential applications in various fields (Saral, Özdamar, & Uçar, 2017).
Antimycotic Activity
Compounds structurally related to the target chemical have demonstrated antimycotic activity, particularly against Candida species. The structural features of these compounds, such as the presence of a benzimidazole nucleus substituted by electron-withdrawing groups, appear to play a significant role in their biological activity (Garuti et al., 1987).
Antiviral Potential
Benzimidazole derivatives have been evaluated for their antiviral activities, particularly against human immunodeficiency virus (HIV). Some derivatives have shown significant in vitro inhibition of the viral cytopathic effect in HIV-infected cells, suggesting their potential as antiviral agents (Chimirri et al., 1991).
Immunostimulatory Effects
Studies have also revealed the immunostimulatory effects of certain benzimidazole derivatives. These effects include increased anti-SRBC response, raised GvH-inducing capacity of splenocytes, and enhanced anti-leukemia resistance, indicating their potential use in immunotherapy and cancer treatment (Tagliabue et al., 1978).
Antihypertensive Properties
Research has also been conducted on benzimidazole derivatives for their potential antihypertensive activities. The synthesis of specific benzimidazole derivatives and their subsequent screening for blood pressure-lowering effects highlight their possible application in treating hypertension (Sharma, Kohli, & Sharma, 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, the presence of the chlorophenyl group could potentially make this compound hazardous to the environment .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-14-3-1-2-12(8-14)20-24-18-7-6-16(26(27)28)10-19(18)25(20)29-11-13-4-5-15(22)9-17(13)23/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSKQMMYLSKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)
![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)


![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)

![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)